molecular formula C18H24N2O3 B1651254 tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate CAS No. 1251021-44-9

tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1651254
CAS No.: 1251021-44-9
M. Wt: 316.4
InChI Key: SXIPQAKGHJILBH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, which in this case is a nitrogen atom. The tert-butyl group and the oxo group add to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:

    Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic core.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure.

    Demethylation: The final step involves the removal of the methyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The tert-butyl and oxo groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIPQAKGHJILBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111751
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251021-44-9
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
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tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate

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